molecular formula C15H19NO4 B2900786 (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid CAS No. 956199-53-4

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid

Cat. No. B2900786
CAS RN: 956199-53-4
M. Wt: 277.32
InChI Key: GJNMUKNLXQRDQV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid, also known as MMBA, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research due to its unique properties and potential applications in various fields. The purpose of

Scientific Research Applications

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to have antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, this compound has been found to have potential applications in the field of materials science, including the synthesis of polymers and the creation of self-assembling materials.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have antiviral activity against the hepatitis C virus. In addition, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid. One area of research is the development of this compound as a potential drug for the treatment of cancer and viral infections. Another area of research is the development of this compound as a drug delivery agent for the treatment of neurological disorders. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs for the treatment of type 2 diabetes and other metabolic disorders. Finally, research on the properties of this compound could lead to new applications in materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. It is a stable and relatively inexpensive compound that can be easily synthesized and purified. This compound has been found to have antitumor, antiviral, and antibacterial properties, and has potential applications in drug delivery and materials science. Future research on this compound could lead to the development of new drugs for the treatment of cancer, viral infections, and metabolic disorders, as well as new materials for use in various applications.

Synthesis Methods

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with L-leucine in the presence of triethylamine to form the desired product, this compound. The final compound is purified using column chromatography to obtain a pure sample of this compound.

properties

IUPAC Name

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMUKNLXQRDQV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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